3-Benzyl-3-azabicyclo[3.1.0]hexane
Overview
Description
3-Benzyl-3-azabicyclo[3.1.0]hexane is a compound of interest in the field of medicinal chemistry due to its unique structure and potential as a building block for drug discovery. The compound features a bicyclic skeleton with a benzyl group attached, which is a common motif in bioactive molecules. The azabicyclo[3.1.0]hexane core is particularly intriguing because it can serve as a conformationally restricted analogue of piperidine, a structure found in many pharmaceutical agents .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.0]hexanes and related structures has been a subject of research due to their relevance in pharmaceutical development. A rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes has been developed using common chemicals such as benzaldehyde, allylamine, and cinnamic acid, which undergoes intramolecular [2+2]-photochemical cyclization . Additionally, a one-step synthesis of functionalized 3-azabicyclo[3.2.0]heptanes has been achieved through [2+2]-photochemical intermolecular cycloaddition of N-benzylmaleimide to alkenes . Furthermore, the construction of 1-heteroaryl-3-azabicyclo[3.1.0]hexanes has been reported using Suzuki-Miyaura and Chan-Evans-Lam coupling reactions of tertiary trifluoroborate salts .
Molecular Structure Analysis
The molecular structure of 3-azabicyclo[3.1.0]hexanes has been studied through X-ray crystallography, revealing an equatorial position of the N-benzyl group on the heterocycle and a common boat conformation for the bicyclic skeleton . This conformation is significant as it can influence the biological activity of the compound by affecting its interaction with biological targets.
Chemical Reactions Analysis
3-Azabicyclo[3.1.0]hexanes can undergo various chemical reactions that are useful in medicinal chemistry. For instance, they can be transformed into bi- and tricyclic analogues of piperidine, morpholine, piperazine, and GABA . They can also be used to synthesize 1-azabicyclo[3.1.0]hexane-3-enes through a three-component reaction involving aryl aldehydes, malononitrile, and hydroxylamine hydrochloride . Additionally, they can be synthesized via 1,5-C–H insertion of cyclopropylmagnesium carbenoids and can be used as frameworks for the asymmetric synthesis of biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-azabicyclo[3.1.0]hexanes are influenced by their bicyclic structure and the substituents attached to it. The presence of the benzyl group, for example, can affect the lipophilicity of the compound, which is an important factor in drug design. The reactivity of the C–H bond adjacent to the nitrogen atom in the synthesis of these compounds has been found to increase with the substitution pattern on the nitrogen, which is crucial for the design of synthetic routes . The stereochemistry of the compound is also important, as it can determine the selectivity and potency of the compound when interacting with biological targets .
Scientific Research Applications
1. Antitumor Agents
- Application Summary: A series of heterocyclic compounds containing spirofused barbiturate and 3-azabicyclo[3.1.0]hexane frameworks have been studied as potential antitumor agents .
- Methods of Application: Antiproliferative activity of products was screened in human erythroleukemia (K562), T lymphocyte (Jurkat), and cervical carcinoma (HeLa) as well as mouse colon carcinoma (CT26) and African green monkey kidney epithelial (Vero) cell lines .
- Results: The most effective among the screened compounds show IC 50 in the range from 4.2 to 24.1 μM for all tested cell lines .
2. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes
- Application Summary: A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes was developed for the first time .
- Methods of Application: The key step was photochemical decomposition of CHF2-substituted pyrazolines .
- Results: This protocol has the advantages of simple operation, and mild conditions, as well as excellent functional group tolerance, giving the desired products in moderate to excellent yields .
3. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives
- Application Summary: This gram-scale cyclopropanation reaction of maleimides provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .
- Methods of Application: The major diastereoisomers could be easily isolated by chromatography on silica gel .
- Results: This protocol provides a practical route to the mu opioid receptor antagonist CP-866,087 .
4. Guanidyl modification of the 1-azabicyclo[3.1.0]hexane ring
- Application Summary: The 1-azabicyclo[3.1.0]hexane ring is a key moiety in natural products for biological activities against bacteria, fungi, and tumor through DNA alkylation .
- Methods of Application: Ficellomycin is a dipeptide that consists of L-valine and a non-proteinogenic amino acid with the 1-azabicyclo[3.1.0]hexane ring structure .
- Results: The guanidyl modification of the 1-azabicyclo[3.1.0]hexane ring in ficellomycin enhances its biological activities .
5. Treatment of Pruritus
- Application Summary: The 3-azabicyclo[3.1.0]hexyl ring system is a key structural feature in potent μ opioid receptor antagonists used for the treatment of pruritus .
- Methods of Application: The specific methods of application are not detailed in the source, but typically these compounds would be administered as part of a pharmaceutical formulation .
- Results: The results or outcomes of this application are not specified in the source .
6. Treatment of Non-Alcoholic Fatty Liver Disease (NAFLD)
- Application Summary: The 3-azabicyclo[3.1.0]hexyl ring system is also found in ketohexokinase (KHK) inhibitors used for the treatment of non-alcoholic fatty liver disease (NAFLD) .
- Methods of Application: The specific methods of application are not detailed in the source, but typically these compounds would be administered as part of a pharmaceutical formulation .
- Results: The results or outcomes of this application are not specified in the source .
7. Muscarinic Receptor Antagonist
- Application Summary: The 3-azabicyclo[3.1.0]hexyl ring system is found in muscarinic receptor antagonists . Muscarinic receptors are a type of acetylcholine receptor and play a role in several central and peripheral nervous system functions.
- Methods of Application: The specific methods of application are not detailed in the source, but typically these compounds would be administered as part of a pharmaceutical formulation .
- Results: The results or outcomes of this application are not specified in the source .
8. T-type Calcium Channel Inhibitor
- Application Summary: The 3-azabicyclo[3.1.0]hexyl ring system is also found in T-type calcium channel inhibitors . T-type calcium channels are low-voltage activated calcium channels that are important in pacemaking activities, neuronal firing, and neuronal differentiation.
- Methods of Application: The specific methods of application are not detailed in the source, but typically these compounds would be administered as part of a pharmaceutical formulation .
- Results: The results or outcomes of this application are not specified in the source .
Safety And Hazards
Future Directions
The 3-azabicyclo[3.1.0]hexyl ring system displays diverse biological activities and great potential in the pharmaceutical industry . Therefore, it is of continued interest and great importance to explore new and straightforward methods to access these highly rigid cyclopropanes with more simple operation .
properties
IUPAC Name |
3-benzyl-3-azabicyclo[3.1.0]hexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-4-10(5-3-1)7-13-8-11-6-12(11)9-13/h1-5,11-12H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEHGZOASMRNJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CN(C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20522350 | |
Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20522350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-3-azabicyclo[3.1.0]hexane | |
CAS RN |
70110-45-1 | |
Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20522350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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